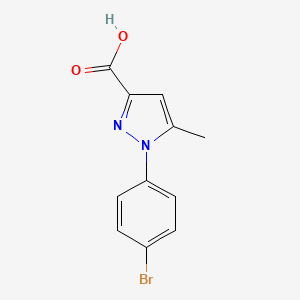

1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a methyl group, and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid exhibits potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly those with mutations in the BRAF gene, which is crucial for melanoma progression.

Case Study: Inhibition of BRAF/ERK Pathway

A study synthesized several pyrazole derivatives, including this compound, and evaluated their effects on melanoma cells. The results demonstrated significant inhibition of the BRAF/ERK signaling pathway, suggesting its potential as a therapeutic agent against melanoma.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it is effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a detailed evaluation of antimicrobial efficacy, this compound was found to inhibit biofilm formation and bacterial growth at minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL . This highlights its potential use in treating infections caused by resistant strains.

Agrochemical Applications

The compound's structural properties suggest potential applications in agrochemicals, particularly as a herbicide or fungicide. Pyrazole derivatives are known for their ability to disrupt biochemical pathways in plants and fungi.

Research Insights

Studies have indicated that similar compounds can inhibit specific enzymes involved in plant growth regulation or pathogen resistance mechanisms. This opens avenues for developing new agricultural products that enhance crop yield while minimizing environmental impact.

Coordination Chemistry

This compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable for catalysis and material synthesis.

Structural Studies

Recent crystallographic studies have demonstrated the structural variability and coordination capabilities of this compound when complexed with various metal ions, which may lead to novel materials with unique properties .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits BRAF/ERK pathway in melanoma cells |

| Antimicrobial Properties | Effective against resistant bacterial strains | |

| Agrochemicals | Potential herbicide/fungicide | Disrupts biochemical pathways in plants/fungi |

| Materials Science | Coordination Chemistry | Forms complexes with transition metals |

Mecanismo De Acción

The mechanism of action of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

- 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

- 1-(4-iodophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Comparison

1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in substitution reactions. These differences can be exploited in various applications to achieve desired outcomes.

Actividad Biológica

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 229163-39-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Synthesis

The synthesis of this compound involves several chemical transformations. A notable method includes the reaction of 4-bromoacetophenone with diethyl oxalate, followed by further reactions with thiosemicarbazide to yield the target compound. Characterization techniques such as NMR and X-ray diffraction confirm the structure and purity of the synthesized compound .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

This compound exhibits promising anticancer properties. Research indicates that derivatives of pyrazole compounds can inhibit the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves:

- Microtubule Destabilization : It acts as a microtubule-destabilizing agent, which is crucial for disrupting cancer cell division.

- Induction of Apoptosis : Studies indicate that it enhances caspase-3 activity, leading to apoptosis in cancer cells. For instance, at concentrations as low as 1.0 μM, morphological changes were observed in MDA-MB-231 cells .

Table 1 summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

These findings suggest that this compound could serve as a scaffold for developing more potent anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, research has shown that pyrazole derivatives exhibit antimicrobial activity against various pathogens. The specific antibacterial effects of this compound have been documented, indicating its potential use in treating bacterial infections .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of pyrazole derivatives:

- Cytotoxicity Studies : In vitro studies demonstrated that pyrazole derivatives inhibited cell proliferation in human cancer cell lines more effectively than traditional chemotherapeutics.

- Mechanistic Studies : Research focused on understanding how these compounds induce apoptosis and inhibit tumor growth through detailed cellular pathway analyses.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVBVQGYDHSPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628541 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229163-39-7 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.